3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine
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Overview
Description
3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine is a chemical compound with the molecular formula C11H10N4O4. It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in the ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine typically involves the reaction of appropriate pyridazine and pyridine derivatives under specific conditions. One common method involves the nitration of 3-methoxypyridine followed by a coupling reaction with a pyridazine derivative. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) under specific conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while reduction can produce amino derivatives. Substitution reactions can result in various substituted pyridazine compounds .
Scientific Research Applications
3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with receptors to produce a therapeutic effect .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-6-(5-nitropyridin-3-yl)pyridazine
- 6-Methoxy-3-nitropyridin-2-amine
- 3-Methoxy-6-(6-methoxy-5-nitro-3-pyridinyl)pyridazine
Uniqueness
3-Methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
1346808-76-1 |
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Molecular Formula |
C11H10N4O4 |
Molecular Weight |
262.22 g/mol |
IUPAC Name |
3-methoxy-6-(6-methoxy-5-nitropyridin-3-yl)pyridazine |
InChI |
InChI=1S/C11H10N4O4/c1-18-10-4-3-8(13-14-10)7-5-9(15(16)17)11(19-2)12-6-7/h3-6H,1-2H3 |
InChI Key |
BVABUEPXNJPUIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=C(N=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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